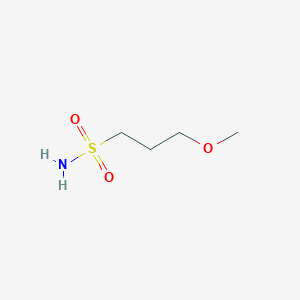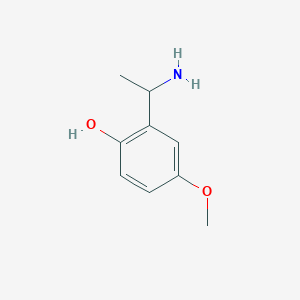
2-(1-Aminoethyl)-4-methoxyphenol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of enantiomerically enriched 2-(1-aminoethyl)phenols has been probed via three different routes . The first route centers on diastereoselective nucleophile addition to chiral imines. The second route involves the enantioselective reduction of a ketone followed by nucleophilic substitution. The third route involves a diastereoselective imine reduction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-(1-aminoethyl)phenols include diastereoselective nucleophile addition to chiral imines, enantioselective reduction of a ketone followed by nucleophilic substitution, and diastereoselective imine reduction .Wissenschaftliche Forschungsanwendungen
Atmospheric Reactivity of Methoxyphenols
Methoxyphenols, emitted from lignin pyrolysis, are potential tracers for biomass burning, with their atmospheric reactivity gaining attention. Studies suggest that reactions with OH and NO3 radicals are predominant degradation pathways, also contributing to secondary organic aerosol (SOA) formation. Future research should focus on experimental simulations and assessing the ecotoxicity of degradation products in atmospheric aging of biomass-burning plumes (Liu, Chen, & Chen, 2022).
Bioactive Potential of Methoxyphenol Derivatives
4′-Geranyloxyferulic acid, a derivative of methoxyphenol, has been highlighted for its anti-inflammatory and anti-tumor potential. Its effectiveness as a dietary colon cancer chemopreventive agent in vivo suggests a promising avenue for further exploration of methoxyphenol derivatives in cancer prevention and treatment strategies (Epifano, Fiorito, Taddeo, & Genovese, 2015).
Protein–Phenolic Interactions
The interaction between proteins and phenolic compounds, including methoxyphenols, affects both compounds' structural, functional, and nutritional properties. This interaction can lead to changes in protein and phenolic compound structures, influencing their bioavailability and health effects. Further investigation into these interactions could improve food processes and health benefits to consumers (Ozdal, Çapanoğlu, & Altay, 2013).
Anticancer Properties
Research into the anticancer properties of eugenol, a methoxyphenol, suggests it may induce cell death, inhibit migration, and prevent angiogenesis in various cancer cell lines. This opens up potential uses for methoxyphenols as adjunct therapies to enhance the effectiveness of conventional chemotherapy with reduced toxicity (Zari, Zari, & Hakeem, 2021).
Wirkmechanismus
Target of Action
It is structurally similar to metaraminol , a potent sympathomimetic amine that acts predominantly at alpha adrenergic receptors and also stimulates the release of norepinephrine .
Mode of Action
Based on its structural similarity to metaraminol, it may act through peripheral vasoconstriction by acting as a pure alpha-1 adrenergic receptor agonist, consequently increasing systemic blood pressure (both systolic & diastolic) . Its effect is thought to be associated with the inhibition of adenyl cyclase which leads to an inhibition of the production of cAMP .
Biochemical Pathways
Metaraminol, a structurally similar compound, is known to affect the adrenergic signaling pathway .
Result of Action
Based on its structural similarity to metaraminol, it may increase both systolic and diastolic blood pressure .
Biochemische Analyse
Biochemical Properties
2-(1-Aminoethyl)-4-methoxyphenol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as Rho-associated protein kinase (ROCK), which is involved in regulating the shape and movement of cells . The interaction between this compound and ROCK leads to the inhibition of the enzyme’s activity, affecting cellular processes such as contraction and motility . Additionally, this compound may interact with other proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activation of RhoA, a small GTPase involved in the regulation of the cytoskeleton . This inhibition leads to changes in actin polymerization and cell shape, which can impact processes such as cell migration and proliferation . Furthermore, this compound has been found to affect gene expression by modulating the activity of transcription factors such as CREB, which plays a role in various cellular responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound inhibits the activity of ROCK by binding to its active site, preventing the phosphorylation of downstream targets such as myosin light chain (MLC) and LIM kinase . This inhibition results in decreased cellular contraction and altered cytoskeletal dynamics. Additionally, this compound can modulate gene expression by influencing the activity of transcription factors like CREB, which can lead to changes in the expression of genes involved in cell survival, proliferation, and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of ROCK activity, resulting in prolonged changes in cell shape and motility . Additionally, the compound’s effects on gene expression may persist over time, leading to lasting alterations in cellular behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit ROCK activity without causing significant toxicity . At higher doses, it may lead to adverse effects such as increased oxidative stress and cellular damage . Studies have shown that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxic effects . Therefore, careful dosage optimization is necessary to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation and subsequent conjugation with glucuronic acid . This metabolic process leads to the formation of water-soluble metabolites that can be excreted from the body. Additionally, this compound may affect metabolic flux by modulating the activity of key enzymes involved in energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by amino acid transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . For example, phosphorylation of the compound can direct it to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, this compound can localize to the cytoplasm and interact with cytoskeletal proteins, affecting cell shape and motility .
Eigenschaften
IUPAC Name |
2-(1-aminoethyl)-4-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(10)8-5-7(12-2)3-4-9(8)11/h3-6,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKMMTUNVKTMBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


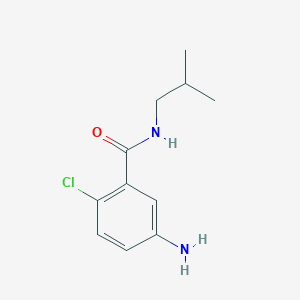


![N-[3-(aminomethyl)phenyl]-4-methylbenzamide](/img/structure/B3306346.png)
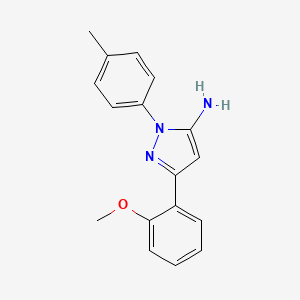
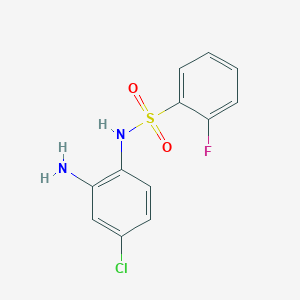
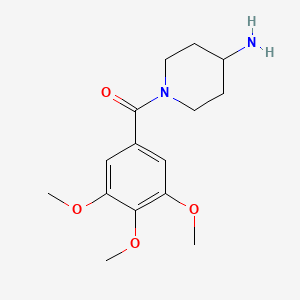

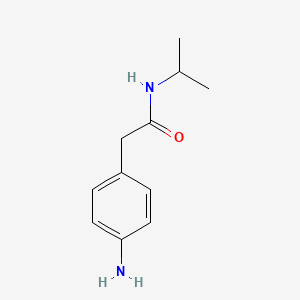
![N-[3-(aminomethyl)phenyl]-3-fluorobenzamide](/img/structure/B3306397.png)
![2-{[(2-Chloro-6-fluorophenyl)methyl]amino}acetic acid](/img/structure/B3306400.png)
![[(3,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B3306403.png)
![6-Bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306412.png)
